4-{[(4-Methylphenyl)amino]methyl}benzohydrazide
Overview
Description
Preparation Methods
The synthesis of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide typically involves the reaction of 4-methylbenzylamine with benzohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-{[(4-Methylphenyl)amino]methyl}benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or carbonyl compounds, while reduction may produce amines or alcohols .
Scientific Research Applications
4-{[(4-Methylphenyl)amino]methyl}benzohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-{[(4-Methylphenyl)amino]methyl}benzohydrazide include:
4-{[(4-Methylphenyl)amino]methyl}phenol: This compound has a similar structure but with a phenol group instead of a hydrazide group.
4-{[(4-Methoxyphenyl)amino]methyl}benzohydrazide: This compound has a methoxy group instead of a methyl group on the phenyl ring.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs .
Biological Activity
4-{[(4-Methylphenyl)amino]methyl}benzohydrazide, a compound characterized by its unique hydrazide functional group and aromatic amine structure, has garnered attention in biochemical and pharmacological research. This article explores its biological activity, potential therapeutic applications, and the mechanisms underlying its effects.
Chemical Structure and Properties
- Molecular Formula : C15H17N3O
- Molecular Weight : 255.31 g/mol
- Functional Groups : Benzohydrazide moiety, amino group, and 4-methylphenyl substituent.
The compound's structure enables various chemical reactions, particularly condensation with aldehydes to form hydrazone derivatives, which are significant in medicinal chemistry due to their biological activities.
Biological Activity Overview
The biological activities of this compound and its derivatives have been studied primarily for their potential in treating neurodegenerative diseases and their enzyme inhibition properties. Notably, the compound exhibits:
- Antitumor Activity : Similar compounds have shown efficacy against various cancer cell lines, suggesting potential for further development in oncology.
- Anti-inflammatory Effects : The hydrazide functional group is often associated with anti-inflammatory properties, which may be beneficial in treating conditions like arthritis.
- Enzyme Inhibition : Preliminary studies indicate that this compound can inhibit monoamine oxidases (MAOs), enzymes involved in neurotransmitter metabolism. This inhibition is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structural Features | Biological Activity | Uniqueness |
---|---|---|---|
4-Aminobenzohydrazide | Basic benzohydrazide structure | Antitumor activity | Lacks methyl substitution |
Benzylidene hydrazone derivatives | Contains benzaldehyde moiety | Antioxidant properties | Varies based on substituents |
Acetylhydrazine | Acetyl group instead of benzoyl | Anti-inflammatory effects | Different functional group impacts |
3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid | Pyrazole ring addition | Antimicrobial properties | Different heterocyclic structure |
The distinct combination of functionalities in this compound may confer unique pharmacological properties compared to its analogs.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related hydrazides:
- Inhibition of Laccase : A series of hydrazide-hydrazones were screened for laccase inhibition, showing micromolar activity indicative of potential applications in agriculture to control plant pathogens .
- Neuroprotective Effects : Compounds similar to this compound have been shown to protect neuronal cells from amyloid-beta-induced toxicity, suggesting a role in Alzheimer's disease therapy .
Properties
IUPAC Name |
4-[(4-methylanilino)methyl]benzohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-2-8-14(9-3-11)17-10-12-4-6-13(7-5-12)15(19)18-16/h2-9,17H,10,16H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEBGAIIRRUOAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC=C(C=C2)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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